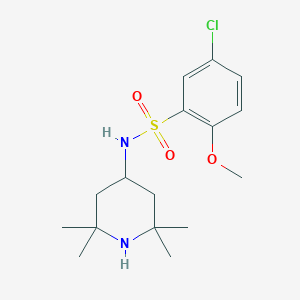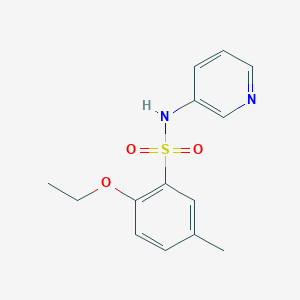
2-ETHOXY-5-METHYL-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-5-METHYL-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which is an organic aromatic compound containing a sulfanilide group. The chemical formula for this compound is C20H22N3O3S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-5-METHYL-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves nucleophilic and amidation reactions. One common method involves the reaction of an appropriate sulfonyl chloride with an amine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-5-METHYL-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-ETHOXY-5-METHYL-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-ETHOXY-5-METHYL-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
2-ETHOXY-5-METHYL-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also contains a sulfonamide group and has similar synthetic routes and applications.
N-(3-methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl)-benzenesulfonamide: This compound has a similar structure and belongs to the same class of sulfanilides.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13-7-6-11(2)9-14(13)20(17,18)16-12-5-4-8-15-10-12/h4-10,16H,3H2,1-2H3 |
InChI Key |
QPZBPJFUTKWAKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


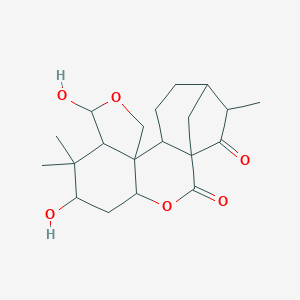
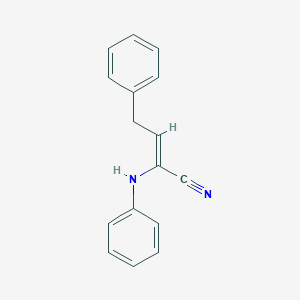
![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)
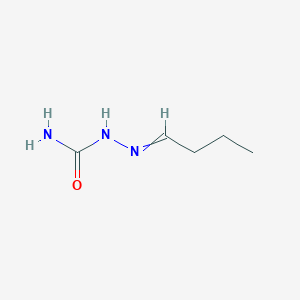
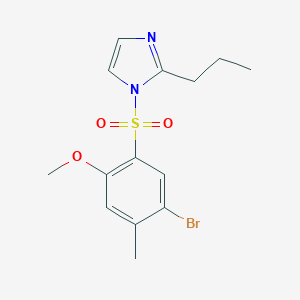
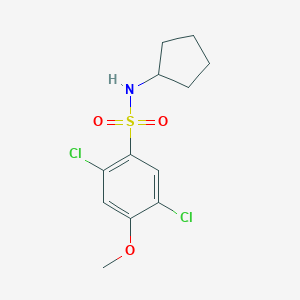

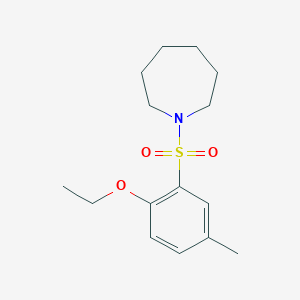
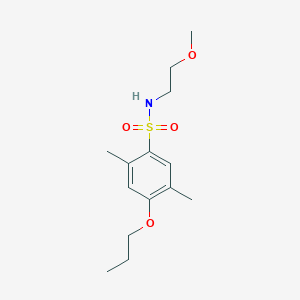
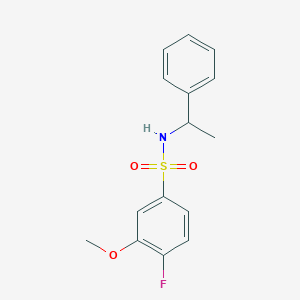
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
